molecular formula C18H23N3O B8597617 6-[2-(2-Aminophenyl)ethyl]-N,N-diethylpyridine-3-carboxamide CAS No. 58754-51-1

6-[2-(2-Aminophenyl)ethyl]-N,N-diethylpyridine-3-carboxamide

Cat. No.: B8597617
CAS No.: 58754-51-1
M. Wt: 297.4 g/mol
InChI Key: ZWADNMXEUFLORZ-UHFFFAOYSA-N
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Description

6-[2-(2-Aminophenyl)ethyl]-N,N-diethylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

58754-51-1

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

6-[2-(2-aminophenyl)ethyl]-N,N-diethylpyridine-3-carboxamide

InChI

InChI=1S/C18H23N3O/c1-3-21(4-2)18(22)15-10-12-16(20-13-15)11-9-14-7-5-6-8-17(14)19/h5-8,10,12-13H,3-4,9,11,19H2,1-2H3

InChI Key

ZWADNMXEUFLORZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN=C(C=C1)CCC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N,N-diethyl-6-(o-nitrostyryl)nicotinamide (16.3 g., 0.05 mole) reduced in 150 ml. of ethanol employing 0.1 g. of 10% palladium on carbon catalyst according to the procedure described in Example 2 (a) for 2(o-aminophenethyl)pyridine provides 6-(o-aminophenethyl)-N,N-diethylnicotinamide base. Addition of ethanolic hydrogen chloride to the nicotinamide base in ethanol provides 6-(o-aminophenethyl)-N,N-diethylnicotinamide dihydrochloride, m.p. 224°-226° C. (corr.).
Name
N,N-diethyl-6-(o-nitrostyryl)nicotinamide
Quantity
16.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 2 ( a )
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0 (± 1) mol
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reactant
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reactant
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catalyst
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0.1 g
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

N,N-diethyl-6-(o-nitrostyryl)nicotinamide (16.3 g., 0.05 mole) reduced in 150 ml. of ethanol employing 0.1 g. of 10% palladium on carbon catalyst according to the procedure described in Example 2a for 2-(o-aminophenethyl)pyridine provides 6-(o-aminophenethyl)-N,N-diethylnicotinamide base. Addition of ethanolic hydrogen chloride to the nicotinamide base in ethanol provides 6-(o-aminophenethyl)-N,N-diethylnicotinamide dihydrochloride, m.p. 224°-226°C. (corr.).
Name
N,N-diethyl-6-(o-nitrostyryl)nicotinamide
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0.1 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

6-(o-Aminophenethyl)-N,N-diethylnicotinamide N,N-diethyl-6-(o-nitrostyryl)nicotinamide (16.3 g., 0.05 mole) reduced in 150 ml. of ethanol employing 0.1 g. of 10% palladium on carbon catalyst according to the procedure described in Example 2 (a) for 2-(o-aminophenethyl)pyridine provides 6-(o-aminophenethyl)-N,N-diethylnicotinamide base. Addition of ethanolic hydrogen chloride to the nicotinamide base in ethanol provides 6-(o-aminophenethyl)-N,N-diethylnicotinamide dihydrochloride, m.p. 224°-226° C. (corr.).
Name
6-(o-Aminophenethyl)-N,N-diethylnicotinamide N,N-diethyl-6-(o-nitrostyryl)nicotinamide
Quantity
16.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 2 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.1 g
Type
solvent
Reaction Step Five

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